B1579186 Cbz-3-Methoxy-L-Phenylalanine

Cbz-3-Methoxy-L-Phenylalanine

Cat. No.: B1579186
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Methoxy-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of L-phenylalanine, featuring a methoxy (-OCH₃) substituent at the 3-position of the aromatic phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions. This compound is critical in pharmaceutical research for constructing peptide-based drugs or enzyme inhibitors, where selective protection and deprotection strategies are essential.

Properties

Molecular Weight

329.42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cbz-3-Methoxy-L-Phenylalanine with its positional isomer (Cbz-4-Methoxy-L-Phenylalanine), a methylated analog (Cbz-N-methyl-L-phenylalanine), and phenyllactic acid (a non-amino acid analog). Data are derived from the provided evidence or inferred based on structural similarities.

Property This compound (Inferred) Cbz-4-Methoxy-L-Phenylalanine Cbz-N-methyl-L-phenylalanine Phenyllactic Acid
CAS Number Not explicitly listed 17554-34-6 2899-07-2 828-01-3
Molecular Formula C₁₈H₁₉NO₅ (assumed) C₁₈H₁₉NO₅ C₁₈H₁₉NO₅ C₉H₁₀O₃
Molecular Weight (g/mol) ~329.3 (assumed) 329.3 329.3 (calculated) 166.18
Substituent Position 3-methoxy on phenyl ring 4-methoxy on phenyl ring N-methyl on amino group Hydroxyl replaces amino
XLogP3 ~2.5 (estimated) 2.0 Not provided ~0.5 (estimated)
Hydrogen Bond Donors 2 (assumed) 2 2 2
Key Functional Groups Cbz, methoxy, carboxylic acid Cbz, methoxy, carboxylic acid Cbz, N-methyl, carboxylic acid Phenyl, hydroxyl, carboxylic acid
Applications Peptide synthesis, enzyme inhibition Peptide synthesis, intermediates Peptide protection Microbial metabolite

Key Research Findings and Implications

a. Positional Isomerism (3- vs. 4-Methoxy)

  • The 4-methoxy derivative’s para-substitution allows for greater symmetry, possibly enhancing crystallinity and stability .
  • Solubility and LogP : The 3-methoxy analog is inferred to have a slightly higher XLogP3 (~2.5) than the 4-methoxy variant (XLogP3 = 2.0) due to reduced polarity from asymmetric substitution. This impacts solubility in aqueous media, critical for pharmaceutical formulation.

b. N-Methylation vs. Methoxy Substitution

  • Hydrogen Bonding: Cbz-N-methyl-L-phenylalanine lacks a free amino hydrogen, reducing hydrogen-bonding capacity compared to methoxy-substituted analogs. This may lower solubility but improve membrane permeability in drug design .

c. Comparison with Phenyllactic Acid

  • Functional Group Impact: Phenyllactic acid replaces the amino group with a hydroxyl, rendering it incapable of peptide bond formation. However, its aromatic ring and hydroxyl group mimic phenylalanine’s hydrophobicity and polarity, making it a microbial metabolite in pathways like phenylalanine degradation .

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